molecular formula C24H20BNa B116482 Sodium tetraphenylborate CAS No. 143-66-8

Sodium tetraphenylborate

Cat. No. B116482
CAS RN: 143-66-8
M. Wt: 342.2 g/mol
InChI Key: HFSRCEJMTLMDLI-UHFFFAOYSA-N
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Description

Sodium Tetraphenylborate is an organic compound with the formula NaB(C6H5)4. It is a salt, wherein the anion consists of four phenyl rings bonded to boron . This white crystalline solid is used to prepare other tetraphenylborate salts, which are often highly soluble in organic solvents . It is commonly used in inorganic and organometallic chemistry as a precipitating agent .


Synthesis Analysis

Sodium Tetraphenylborate is synthesized by the reaction between sodium tetrafluoroborate and phenylmagnesium bromide . A related synthesis involves the use of phenylsodium in place of the Grignard reagent .


Molecular Structure Analysis

The molecular formula of Sodium Tetraphenylborate is C24H20BNa . The anion consists of four phenyl rings bonded to boron .


Chemical Reactions Analysis

Sodium Tetraphenylborate is used as a precipitating agent for potassium, ammonium, rubidium, and caesium ions, and some organic nitrogen compounds . It is also employed as a phenyl donor in palladium-catalyzed cross-coupling reactions involving vinyl and aryl triflates to give arylalkenes and biaryl compounds .


Physical And Chemical Properties Analysis

Sodium Tetraphenylborate is a white crystalline solid . It is insoluble in water, but it can dissolve in organic solvents such as acetone and ethanol .

Scientific Research Applications

1. Removal of Radioactive Cesium and Strontium

Sodium tetraphenylborate has been used in the removal of radioactive cesium and strontium from high-level waste at the Savannah River Site. Experiments demonstrated its effectiveness in continuous precipitation of cesium, alongside the removal of strontium and various actinides through the addition of monosodium titanate (Peters, 2001).

2. Chemical Synthesis and Catalysis

Sodium tetraphenylborate has been used in polymer-supported, palladium-catalyzed, atom-efficient coupling reactions of aryl halides, demonstrating its role in producing polyfunctional biaryls in excellent yields (Bai & Wang, 2008). Additionally, its use in rhodium-catalyzed coupling with acid anhydrides to yield alkyl or aryl phenyl ketones indicates its utility in organic synthesis (Oguma et al., 2002).

3. Phase Behavior in Liquid Mixtures

Sodium tetraphenylborate has been observed to induce periodic structures in mixtures of D2O and 3-methylpyridine, affecting phase separation temperatures and demonstrating interesting solvation effects (Sadakane et al., 2007).

4. Study of Solid-State Structures

Research on the solid-state structures of sodium tetraphenylborate at different temperatures has provided insights into its crystallography and interactions at the atomic level. This includes studies on lithium and sodium tetraphenylborates, comparing them with higher homologues (Behrens et al., 2012).

5. Impact on Gelation and Phase Separation

The addition of sodium tetraphenylborate to aqueous methylcellulose solution significantly affects gelation and phase separation, showcasing its role in modifying the thermoresponsive behavior of such mixtures (Shibata et al., 2019).

6. Surfactant-like Characteristics in Water

Sodium tetraphenylborate exhibits surfactant-like characteristics in water, influencing the surface and bulk structure of water. This has implications for its use in creating ordered structures in specific solvent mixtures (Doai et al., 2018).

7. Influence on Colloidal Particle Aggregation

The substance has been found to influence the aggregation of colloidal particles in the presence of hydrophobic anions, shedding light on the importance of non-DLVO forces in such processes (Cao et al., 2018).

Safety And Hazards

Sodium Tetraphenylborate is toxic if swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Sodium Tetraphenylborate has been used to isolate complexes containing dinitrogen ligands . It is also used as a precipitant in water treatment processes . Its low solubility potentially provides decontamination factors as high as 10^5 to 10^6, and the precipitate is typically in a form that is easily filtered .

properties

IUPAC Name

sodium;tetraphenylboranuide
Source PubChem
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InChI

InChI=1S/C24H20B.Na/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSRCEJMTLMDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4358-26-3 (Parent)
Record name Sodium tetraphenylborate
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DSSTOX Substance ID

DTXSID2059728
Record name Borate(1-), tetraphenyl-, sodium
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Molecular Weight

342.2 g/mol
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Physical Description

Snow-white solid; [Merck Index] White, light cream-colored, or pale grey powder; [Alfa Aesar MSDS]
Record name Sodium tetraphenylborate
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Product Name

Sodium tetraphenylborate

CAS RN

143-66-8
Record name Sodium tetraphenylborate
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Record name Sodium tetraphenylborate
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Record name Borate(1-), tetraphenyl-, sodium (1:1)
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Record name Borate(1-), tetraphenyl-, sodium
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Record name SODIUM TETRAPHENYLBORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,670
Citations
NA Bumagin, VV Bykov - Tetrahedron, 1997 - Elsevier
Polyfunctional biaryls are prepared by a modified Suzuki cross-coupling reaction between arylboronic acids or sodium tetraphenylborate and aryl halides ArX, XI, Br, Cl in aqueous …
Number of citations: 289 www.sciencedirect.com
A Chatterjee, B Das - Journal of Chemical & Engineering Data, 2006 - ACS Publications
The electrical conductances of the solutions of tetrabutylammonium bromide (Bu 4 NBr), sodium tetraphenylborate (NaBPh 4 ), and sodium bromide (NaBr) in methanol (1) + water (2) …
Number of citations: 83 pubs.acs.org
RT Pflaum, LC Howick - Analytical Chemistry, 1956 - ACS Publications
… stock solution of sodium tetraphenylborate by dissolving 1.0 gram of the reagent and 0.5 gram of aluminum chloride hexahydrate or aluminum nitrate hexahydrate in 100 ml. of water. …
Number of citations: 57 pubs.acs.org
Z Ren, X Wei, R Li, W Wang, Y Wang, Z Zhou - Separation and Purification …, 2021 - Elsevier
It is very difficult to selectively extract lithium ions from high Mg/Li salt lake brine efficiently and environmentally. Among the conventional extraction system, FeCl 3 as the co-extractant …
Number of citations: 30 www.sciencedirect.com
CL Crawford, MJ Barnes, RA Peterson… - Journal of …, 1999 - Elsevier
This work studied the kinetics of copper-catalyzed decomposition of tetraphenylborate, triphenylborane, diphenylborinic acid and phenylboronic acid (NaTPB, 3PB, 2PB and 1PB, …
Number of citations: 30 www.sciencedirect.com
M Ueda, N Miyaura - Journal of Organometallic Chemistry, 2000 - Elsevier
… addition of sodium tetraphenylborate and trimethyl(phenyl)stannane to aldimines [13] (Eq. (3)). … Thus, sodium tetraphenylborate 2b was chosen as the arylation reagent of imines to carry …
Number of citations: 120 www.sciencedirect.com
S Schiavo, RM Fuoss, G Marrosu - Journal of Solution Chemistry, 1980 - Springer
Conductance data are presented for sodium tetraphenylborate (NaBPh 4 ) in three solvent systems: water-dimethyl sulfoxide, water-acetone, and acetone-dimethyl sulfoxide. These and …
Number of citations: 8 link.springer.com
Y Cai, S Monsalud, R Jaffé, RD Jones - Journal of Chromatography A, 2000 - Elsevier
… spectrometry (MS), have been evaluated for methylmercury and ethylmercury analysis following aqueous derivatization with both sodium tetraethylborate and sodium tetraphenylborate. …
Number of citations: 111 www.sciencedirect.com
CS Cho, K Itotani, S Uemura - Journal of organometallic chemistry, 1993 - Elsevier
Sodium tetraphenylborate (NaBPh 4 ) reacts with terminal alkenes in acetic acid at 25C in the presence of a catalytic amount of palladium(II) acetate together with silver acetate as a re-…
Number of citations: 90 www.sciencedirect.com
A Killis, JF LeNest, A Gandini… - Journal of Polymer …, 1981 - Wiley Online Library
… Networks have been prepared containing different amounts of sodium tetraphenylborate. The effects of temperature and salt concentration on their viscoelastic properties have been …
Number of citations: 75 onlinelibrary.wiley.com

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